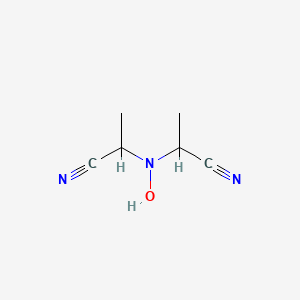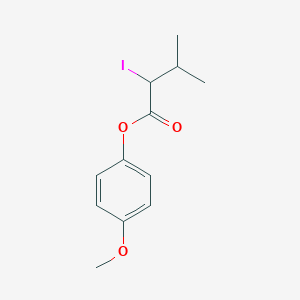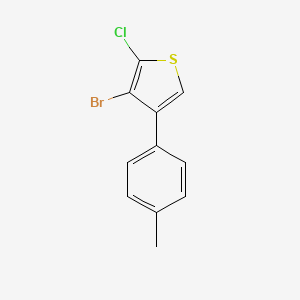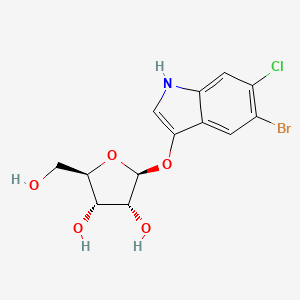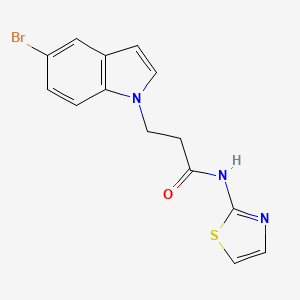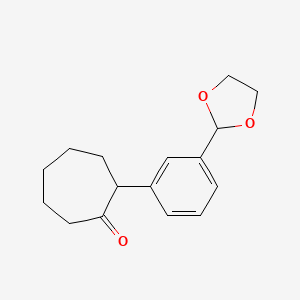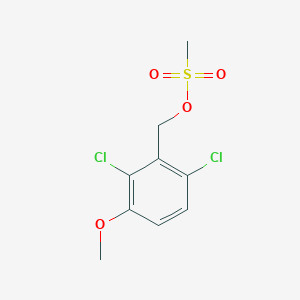
2-Chloroethyl (2-chloroethyl)phenylphosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethyl (2-chloroethyl)phenylphosphinate is an organophosphorus compound with the molecular formula C6H12Cl3O3P
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl (2-chloroethyl)phenylphosphinate typically involves the reaction of phenylphosphinic acid with 2-chloroethanol in the presence of a dehydrating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloroethyl (2-chloroethyl)phenylphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinates.
Scientific Research Applications
2-Chloroethyl (2-chloroethyl)phenylphosphinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloroethyl (2-chloroethyl)phenylphosphinate involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules. This interaction can disrupt normal cellular processes, making it useful in certain therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl (2-chloroethyl)phosphonate
- 2-Chloroethyl phenyl sulfone
- 2-Chloroethyl phenyl sulfide
Uniqueness
2-Chloroethyl (2-chloroethyl)phenylphosphinate is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
CAS No. |
3450-36-0 |
|---|---|
Molecular Formula |
C10H13Cl2O2P |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
[2-chloroethoxy(2-chloroethyl)phosphoryl]benzene |
InChI |
InChI=1S/C10H13Cl2O2P/c11-6-8-14-15(13,9-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
NHUJHMMEIYMNIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


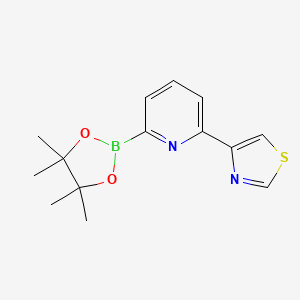
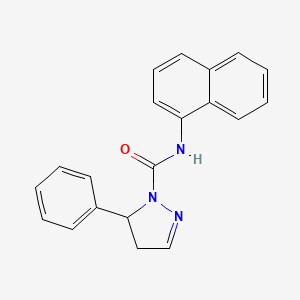
![2-{4-[(Propan-2-yl)oxy]phenoxy}benzene-1,4-dicarboxylic acid](/img/structure/B14136406.png)
![2-{4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}-1,3-benzothiazole](/img/structure/B14136420.png)
